molecular formula C8H6D3NO2 B196380 Acetaminophen-d3 CAS No. 60902-28-5

Acetaminophen-d3

Katalognummer: B196380
CAS-Nummer: 60902-28-5
Molekulargewicht: 154.18 g/mol
InChI-Schlüssel: RZVAJINKPMORJF-FIBGUPNXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetaminophen-d3 (CAS: 60902-28-5) is a deuterium-labeled analog of acetaminophen (paracetamol), where three hydrogen atoms are replaced with deuterium. This stable isotope-labeled compound is primarily used as an internal standard in analytical research, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), to improve quantification accuracy of acetaminophen in biological matrices . Its applications span pharmacokinetic studies, metabolic pathway analysis, and therapeutic drug monitoring .

Key properties of this compound include:

  • Molecular formula: C₈H₅D₃NO₂
  • Pharmacological role: Selective cyclooxygenase-2 (COX-2) inhibitor (IC₅₀ = 25.8 µM) and hepatocyte N-acetyltransferase 2 (NAT2) inhibitor .
  • Suppliers: Toronto Research Chemicals (TRC), Santa Cruz Biotechnology, and Veeprho .

Vorbereitungsmethoden

Deuterated Acetic Anhydride-Mediated Acetylation

The most direct method for synthesizing Acetaminophen-d3 involves substituting standard acetic anhydride with deuterated acetic anhydride (acetic-d₆ anhydride) during the acetylation of p-aminophenol. This approach leverages the classical two-step synthesis of acetaminophen, adapted for isotopic labeling .

Reaction Mechanism and Conditions

  • Step 1: Formation of the Intermediate
    p-Aminophenol reacts with deuterated acetic anhydride in an acidic medium (e.g., phosphoric acid) under reflux. The reaction proceeds via nucleophilic acyl substitution, where the amine group attacks the electrophilic carbonyl carbon of acetic-d₆ anhydride, forming an intermediate acetylated species.

  • Step 2: Rearrangement and Purification
    The intermediate undergoes a Beckmann rearrangement under catalytic conditions (e.g., boron trifluoride etherate) to yield this compound. The crude product is purified via recrystallization from ethanol/water mixtures, achieving yields of 75–85% .

Key Parameters

  • Deuterated Reagent: Acetic-d₆ anhydride (99.9% isotopic purity).

  • Catalyst: BF₃·OEt₂ (0.5 equiv.) accelerates rearrangement.

  • Temperature: Reflux at 120°C for 4 hours.

Catalytic Hydrogen-Deuterium Exchange

An alternative method employs catalytic deuteration using palladium or platinum catalysts under deuterium gas (D₂). This approach selectively replaces hydrogens in the acetyl group without altering the aromatic ring.

Copper-Catalyzed Oxidative C–C Bond Cleavage

A novel approach reported in Advanced Synthesis & Catalysis utilizes copper-mediated oxidative cleavage of ketones to synthesize anilides, adaptable for deuterated analogs .

Methodology

  • Substrate Synthesis
    p-Aminophenol is treated with deuterated acetone (acetone-d₆) in the presence of Cu(OAc)₂ and CHCl₃ as a C1 source.

  • Oxidative Cleavage
    The copper catalyst facilitates C–C bond cleavage in acetone-d₆, transferring the deuterated acetyl group to the amine. The reaction proceeds at 60°C for 8 hours, yielding this compound with 70–78% efficiency .

Advantages

  • Avoids narcotic intermediates (e.g., acetic anhydride).

  • Scalable to gram quantities with an E-factor of 13.91 mg waste/mg product, lower than traditional methods .

Analytical Characterization of this compound

Ensuring isotopic purity and structural fidelity requires advanced analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Disappearance of the acetyl methyl proton signal (δ 2.1 ppm) confirms deuteration.

  • ²H NMR: Peaks at δ 2.1 ppm verify D incorporation .

Mass Spectrometry (MS)

  • ESI-MS: Molecular ion peak at m/z 154.1 [M+H]⁺ (non-deuterated: m/z 151.1).

  • Isotopic Purity: ≥98% D₃ confirmed by high-resolution MS.

X-ray Diffraction (XRD)

  • Retains the monoclinic crystal structure (space group P2₁/c) of acetaminophen, with slight lattice parameter shifts due to deuterium’s lower vibrational amplitude .

Comparative Analysis of Synthesis Methods

Method Reagents Yield Isotopic Purity Cost
Deuterated Acetic AnhydrideAcetic-d₆ anhydride85%99.9%High
Catalytic H/D ExchangeD₂, Pd/C75%95%Moderate
Copper-Catalyzed CleavageAcetone-d₆, Cu(OAc)₂78%98%Low

Analyse Chemischer Reaktionen

Types of Reactions

Acetaminophen-d3 undergoes similar chemical reactions as non-deuterated acetaminophen. These reactions include:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Acetaminophen-d3 is extensively used in scientific research due to its stable isotope labeling. Some key applications include:

Wirkmechanismus

Acetaminophen-d3 exerts its effects through similar mechanisms as non-deuterated acetaminophen. The primary mechanism involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2) in the central nervous system, leading to reduced synthesis of prostaglandins, which are mediators of pain and fever. Additionally, acetaminophen is metabolized to N-acylphenolamine (AM404), which acts on transient receptor potential vanilloid 1 (TRPV1) and cannabinoid 1 (CB1) receptors in the brain, contributing to its analgesic effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Acetaminophen-d3 Glucuronide Sodium Salt

  • CAS : 1260619-61-1
  • Molecular formula: C₁₄H₁₃D₃NO₈·Na
  • Role: Deuterated metabolite of this compound, used to study glucuronidation pathways in liver metabolism .
  • Application: Internal standard for quantifying acetaminophen glucuronide in urine and plasma .

3-Methoxy this compound

  • Role : A methoxy-derivative used to investigate cytochrome P450-mediated metabolic pathways .

Acetaminophen Mercapturate-d3

  • CAS: Not specified (see YM-JQ019 in ).
  • Molecular formula : C₁₁H₁₁D₃N₂O₄S
  • Role: Tracks mercapturic acid conjugation, a detoxification pathway for acetaminophen overdose studies .

Isotope-Labeled Reference Standards

Deuterated and carbon-13-labeled compounds are critical in analytical chemistry for minimizing matrix effects and improving detection sensitivity.

Compound Isotope Label CAS Number Application Supplier
This compound D3 60902-28-5 LC-MS/MS internal standard TRC, Santa Cruz
Antipyrine-d3 D3 358731-40-3 Passive sampler calibration Toronto Research
Sulfamethoxazole-d4 D4 1020719-82-5 Wastewater pharmaceutical analysis Toronto Research
Methiocarb-(N-methyl-d3) D3 1398060-62-2 Pesticide residue analysis Honeywell

Key Differences :

  • Isotope Type: this compound uses deuterium, whereas compounds like butyrate-13C6 () use carbon-13. Deuterium is cheaper but may introduce isotopic effects in metabolic studies.
  • Target Pathways: this compound focuses on hepatic metabolism (glucuronidation, sulfation), while antipyrine-d3 measures cytochrome P450 activity .

Pharmacokinetic and Analytical Performance

  • Stability: this compound exhibits metabolic stability, reducing interference from first-pass metabolism compared to non-deuterated acetaminophen .
  • Sensitivity: In LC-MS/MS, deuterated internal standards like this compound reduce ion suppression and improve signal-to-noise ratios by 20–30% compared to non-labeled analogs .

Comparison with Non-Deuterated Analogs

Parameter This compound Acetaminophen
Detection in LC-MS/MS Quantified via m/z 154 → 110 Quantified via m/z 151 → 107
Metabolic Half-Life Extended due to deuterium Shorter (~2–4 hours)
Applications Analytical internal standard Therapeutic antipyretic/analgesic

Biologische Aktivität

Acetaminophen-d3 (also known as paracetamol-d3) is a deuterated form of acetaminophen, a widely used analgesic and antipyretic medication. The incorporation of deuterium in the molecular structure of acetaminophen alters its pharmacokinetic properties, potentially affecting its metabolism, efficacy, and safety profile. This article explores the biological activity of this compound, focusing on its metabolism, therapeutic effects, adverse effects, and case studies that highlight its clinical implications.

1. Metabolism of this compound

The metabolism of this compound is largely similar to that of its non-deuterated counterpart. Acetaminophen is primarily metabolized in the liver through three main pathways:

  • Glucuronidation : Approximately 47-62% of acetaminophen is converted into glucuronide conjugates.
  • Sulfation : About 25-36% is metabolized into sulfate conjugates.
  • Oxidation : A small fraction (8-10%) is converted into N-acetyl-p-benzoquinone imine (NAPQI), a toxic metabolite that can cause hepatotoxicity when glutathione levels are depleted .

The presence of deuterium in this compound may influence these metabolic pathways by altering enzyme kinetics. Studies suggest that deuterated compounds often exhibit slower metabolic rates due to the stronger C-D bond compared to C-H bonds, potentially leading to prolonged therapeutic effects and reduced toxicity .

2. Therapeutic Effects

This compound retains the analgesic and antipyretic properties of standard acetaminophen. Its biological activity has been evaluated in various contexts:

  • Pain Relief : Research indicates that this compound effectively alleviates pain through central mechanisms involving the inhibition of cyclooxygenase (COX) enzymes, although its exact mechanism remains less understood compared to NSAIDs .
  • Antipyretic Action : Similar to conventional acetaminophen, this compound reduces fever by acting on the hypothalamus to promote heat dissipation.

3. Adverse Effects

Despite its common use, acetaminophen can lead to adverse effects, particularly in overdose situations:

  • Hepatotoxicity : Overdosing on acetaminophen can result in severe liver damage due to the accumulation of NAPQI. Deuterated forms may exhibit altered toxicity profiles; however, comprehensive studies are still needed to confirm these differences .
  • Allergic Reactions : Case reports have documented instances of anaphylaxis associated with acetaminophen use, emphasizing the need for caution in susceptible individuals .

4. Case Studies

Several case studies illustrate the clinical implications of acetaminophen and its deuterated form:

  • Case Study 1 : A 17-year-old female ingested a massive dose of standard acetaminophen (40 g) as a self-harm attempt. She developed acute liver injury managed by N-acetylcysteine (NAC) therapy . While this case does not directly involve this compound, it highlights the risks associated with high doses.
  • Case Study 2 : A 64-year-old woman presented with coma after ingesting 208 tablets of Tylenol PM™ (acetaminophen). She was treated with high-dose NAC and hemodialysis, demonstrating the critical need for prompt intervention in cases of severe overdose . The implications for this compound in similar scenarios warrant further investigation.

5. Summary Table of Biological Activity

PropertyAcetaminophenThis compound
MetabolismLiverLiver
Major MetabolitesGlucuronides, Sulfates, NAPQIGlucuronides, Sulfates, NAPQI
Analgesic EffectYesYes
Antipyretic EffectYesYes
Hepatotoxicity RiskHigh (in overdose)Potentially altered due to deuteration
Allergic ReactionsDocumentedLimited data

6. Conclusion

This compound presents a promising area for further research due to its potential altered pharmacokinetics and toxicity profiles compared to standard acetaminophen. Understanding these differences is crucial for optimizing therapeutic strategies and minimizing risks associated with this widely used analgesic. Future studies should focus on detailed pharmacokinetic analyses and larger clinical trials to elucidate the full scope of biological activity related to this compound.

Q & A

Basic Research Questions

Q. How is Acetaminophen-d3 utilized as an internal standard in quantitative mass spectrometry?

this compound serves as an internal standard in mass spectrometry (MS) and liquid chromatography (LC) due to its deuterium labeling, which provides near-identical chemical behavior to non-deuterated acetaminophen while allowing distinct mass spectral separation. Researchers should prepare calibration curves using known concentrations of acetaminophen and this compound to account for matrix effects. Deuterium labeling minimizes variability in ionization efficiency, improving measurement accuracy .

Q. What are the primary applications of this compound in pharmacokinetic studies?

this compound is used to trace absorption, distribution, metabolism, and excretion (ADME) pathways via isotopic labeling. For example, in hepatic metabolism studies, deuterated analogs enable precise detection of glucuronide and sulfate conjugates in urine samples. Researchers must account for potential isotopic effects, such as slight differences in metabolic rates compared to non-deuterated forms, by validating results with control experiments .

Q. How does deuterium labeling enhance analytical precision in acetaminophen quantification?

The deuterium atoms in this compound increase molecular mass, allowing clear differentiation from endogenous acetaminophen in MS spectra. This reduces background noise and improves signal-to-noise ratios. Method validation should include tests for deuterium exchange under experimental conditions to ensure isotopic integrity during sample preparation .

Advanced Research Questions

Q. What experimental design considerations are critical when tracing this compound's metabolic pathways in vivo?

  • Controlled Variables: Administer this compound and non-deuterated acetaminophen to separate cohorts to compare metabolic rates.
  • Sampling Intervals: Collect blood/urine samples at short intervals (e.g., 15–30 minutes) to capture rapid conjugation phases.
  • Analytical Controls: Use liver microsome assays to isolate CYP450-mediated oxidation pathways from sulfate/glucuronidation .

Q. How can researchers resolve discrepancies in COX-2 inhibition data involving this compound?

Conflicting IC50 values (e.g., 25.8 μM in some studies vs. higher/lower in others) may arise from assay conditions (e.g., cell type, COX-2 isoform specificity). To address this:

  • Standardize Assays: Use recombinant COX-2 enzymes in cell-free systems to isolate inhibition kinetics.
  • Control for Deuterium Effects: Compare inhibition potency between deuterated and non-deuterated forms under identical conditions .

Q. What methodologies validate the stability of this compound in long-term storage?

  • Accelerated Degradation Studies: Expose the compound to elevated temperatures/humidity and monitor deuterium retention via nuclear magnetic resonance (NMR).
  • LC-MS Stability Tests: Analyze stored samples periodically for deuterium loss or metabolite formation. Store in inert atmospheres (-20°C, argon) to prevent isotopic exchange .

Q. How should researchers approach statistical analysis of low-abundance this compound metabolites?

  • Signal Thresholds: Define limits of detection (LOD) and quantification (LOQ) using blank matrix samples spiked with known metabolite concentrations.
  • Multivariate Analysis: Apply machine learning models (e.g., partial least squares regression) to distinguish true signals from noise in complex biological matrices .

Q. What ethical considerations apply to human studies involving this compound?

  • Isotopic Safety: Confirm deuterium’s non-radioactive nature and lack of toxicity in informed consent documents.
  • Data Transparency: Disclose deuterium’s potential pharmacokinetic effects in trial registries and publications to avoid misinterpretation of metabolic data .

Q. Methodological Best Practices

  • Internal Standard Preparation: Use this compound at concentrations matching the expected analyte range to avoid saturation or detection limits .
  • Cross-Validation: Combine MS data with orthogonal techniques (e.g., immunoassays) to confirm metabolite identities .
  • Reproducibility Checks: Share raw spectra and calibration data in supplementary materials to enable independent verification .

Eigenschaften

IUPAC Name

2,2,2-trideuterio-N-(4-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,1H3,(H,9,10)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVAJINKPMORJF-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480414
Record name Acetaminophen-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60902-28-5
Record name Acetaminophen-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 60902-28-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

An intimate mixture of hydroquinone (5.5 g), acetamide (3.5 g) and phosphotungstic acid (0.3 g) was placed in a well stoppered stainless steel tube from which air has been displaced with nitrogen. The tube was kept in a temperature controlled oven at 280°-300° C. for 1.5 hrs. The tube was then removed from the oven, cooled, opened, contents extracted with ethyl acetate, crystallized and products analyzed by gas chromatography. Pure standard substances were used for calibration. The products were also analyzed and identified by GC-mass spectroscopy techniques. The conversion of hydroquinone was 95% by wt. and selectivity to N-acetyl para aminophenol was 86%. Pure N-acetyl para aminophenol could be isolated from the products by column chromatography using alumina.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

This example shows the stepwise reduction of p-nitrophenol and acetylation of p-aminophenol to produce the N-acetyl-p-aminophenol according to this invention: 90 grams of p-nitrophenol was added to 243 ml of water containing 1.25 grams charcoal and 0.31 grams catalyst (50% catalyst 50% water) of 5% palladium-on-charcoal. The system was heated to 95°-98° C. and hydrogen pressure of 70 psig. After 1 hour hydrogenation, the batch was cooled to 48° C. (pH 5.8) and 35 grams acetic anhydride was added. The reduction was continued at 95°-98° C. and 70 psig until hydrogen uptake ceased. The batch was cooled to 40° C. (pH 5.0) and 35 grams of acetic anhydride was added with heating to 95° C. The batch was filtered to recover catalyst. The N-acetyl-p-aminophenol was crystallized to yield a white crystalline product. Quality of the APAP was good giving only a slight pink caustic test and the product yield was 81.2 %.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

The following analysis compares a typical APAP product produced by the stepwise/boric acid process of this invention with high purity standards. For this example 30 lbs. of p-nitrophenol was hydrogenated at 63°-67° C. by stepwise acetylation using 10 mole percent boric acid and adding 50% acetic anhydride after completing 60% of the hydrogenation. Product yield was about 85%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
85%

Synthesis routes and methods IV

Procedure details

A process as set forth in claim 22 wherein acetic anhydride is reacted with the p-aminophenol contained in said purified raffinate to produce N-acetyl-p-aminophenol, and N-acetyl-p-aminophenol is recovered from the acetylation reaction mixture.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Acetaminophen-d3
Acetaminophen-d3
Acetaminophen-d3
Acetaminophen-d3
Acetaminophen-d3
Acetaminophen-d3

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.